molecular formula C14H20N4OS B2692580 5-(3,5-dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 923752-53-8

5-(3,5-dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2692580
CAS No.: 923752-53-8
M. Wt: 292.4
InChI Key: AGVBDWZDDHQLBZ-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a unique combination of a piperidine ring, a furan ring, and a triazole ring, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

    Incorporation of the Furan Ring: The furan ring is usually attached via a Friedel-Crafts alkylation reaction, where the furan derivative reacts with the triazole-piperidine intermediate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and furan rings, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to introduce new substituents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Triazole derivatives are often used in the design of enzyme inhibitors, receptor antagonists, and other pharmacologically active agents.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(3,5-dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The piperidine and furan rings may enhance binding affinity and specificity to the target molecules, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure without additional substituents.

    3,5-Dimethylpiperidine: A piperidine derivative with similar structural features.

    Furan-2-ylmethyl derivatives: Compounds containing the furan ring attached to various functional groups.

Uniqueness

The uniqueness of 5-(3,5-dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its individual components or simpler analogs. This combination of rings and functional groups can lead to unique interactions with biological targets and novel applications in various fields.

Properties

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-10-6-11(2)8-17(7-10)13-15-16-14(20)18(13)9-12-4-3-5-19-12/h3-5,10-11H,6-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVBDWZDDHQLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NNC(=S)N2CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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